(4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE
Overview
Description
(4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a furoyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the furoyl group. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: Benzylation of the piperazine ring can be carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Furoyl Group: The furoyl group can be introduced through acylation reactions using furoyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and furoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid:
Uniqueness
(4-BENZYLPIPERAZINO){5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, a furoyl group, and a piperazine ring sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-18-7-9-22(21(15-18)27(29)30)31-17-20-8-10-23(32-20)24(28)26-13-11-25(12-14-26)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUIHQYHTJXSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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